Cas no 1211431-83-2 ([(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride)
![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1211431-83-2x500.png)
[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride 化学的及び物理的性質
名前と識別子
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- [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride
- 1-(2-Aminomethyl-morpholin-4-yl)-ethanone HCl
- 1-(2-(Aminomethyl)morpholino)ethanone hydrochloride
- AM803399
- [(4-Acetylmorpholin-2-yl)methyl]aminehydrochloride
- 1-[2-(aminomethyl)morpholin-4-yl]ethanone;hydrochloride
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- インチ: 1S/C7H14N2O2.ClH/c1-6(10)9-2-3-11-7(4-8)5-9;/h7H,2-5,8H2,1H3;1H
- InChIKey: WSTCCYVQUUFSNV-UHFFFAOYSA-N
- SMILES: Cl.O1CCN(C(C)=O)CC1CN
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- トポロジー分子極性表面積: 55.6
[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A449037495-25g |
[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride |
1211431-83-2 | 95% | 25g |
$1591.80 | 2023-09-04 | |
Chemenu | CM323324-1g |
1-(2-(Aminomethyl)morpholino)ethanone hydrochloride |
1211431-83-2 | 95% | 1g |
$176 | 2023-01-10 | |
Alichem | A449037495-5g |
[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride |
1211431-83-2 | 95% | 5g |
$510.05 | 2023-09-04 | |
Chemenu | CM323324-5g |
1-(2-(Aminomethyl)morpholino)ethanone hydrochloride |
1211431-83-2 | 95% | 5g |
$505 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760588-1g |
1-(2-(Aminomethyl)morpholino)ethan-1-one hydrochloride |
1211431-83-2 | 98% | 1g |
¥1743.00 | 2024-08-09 |
[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
[(4-Acetylmorpholin-2-yl)methyl]amine hydrochlorideに関する追加情報
Recent Advances in the Study of [(4-Acetylmorpholin-2-yl)methyl]amine Hydrochloride (CAS: 1211431-83-2)
The compound [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS: 1211431-83-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique morpholine-based structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for novel drug candidates. This research brief aims to summarize the latest findings and highlight the implications for future drug development.
One of the key areas of investigation has been the synthesis and optimization of [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic route that enhances yield and purity, making it more feasible for large-scale production. The researchers utilized a multi-step process involving reductive amination and subsequent hydrochloride salt formation, achieving a purity of over 99%. This advancement is critical for ensuring the compound's availability for further pharmacological studies.
Pharmacological evaluations of [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride have revealed its potential as a modulator of central nervous system (CNS) targets. In vitro studies have shown that the compound exhibits affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. These findings suggest its possible application in treating neurological disorders such as depression and Parkinson's disease. However, further in vivo studies are required to validate these effects and assess any potential side effects.
Another significant development is the use of [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride as a precursor in the synthesis of more complex drug molecules. Researchers have successfully incorporated this compound into the structure of novel kinase inhibitors, which are being explored for their anticancer properties. Preliminary results indicate that these derivatives exhibit potent inhibitory activity against specific cancer-related kinases, with promising selectivity profiles. This opens new avenues for the development of targeted cancer therapies.
In addition to its therapeutic potential, [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride has also been studied for its physicochemical properties. Recent work has focused on its solubility, stability, and bioavailability, which are crucial factors for drug formulation. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize the compound under various conditions. These studies have provided valuable data for optimizing its formulation and delivery.
Despite these promising advancements, challenges remain in the development of [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride-based therapies. Issues such as metabolic stability, potential toxicity, and the need for targeted delivery systems must be addressed in future research. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate laboratory findings into clinical applications.
In conclusion, [(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride (CAS: 1211431-83-2) represents a versatile and promising compound in the field of chemical biology and drug discovery. Recent studies have highlighted its potential in CNS modulation, anticancer therapy, and as a building block for novel drug candidates. Continued research and development efforts will be crucial to fully realize its therapeutic potential and bring new treatments to patients.
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